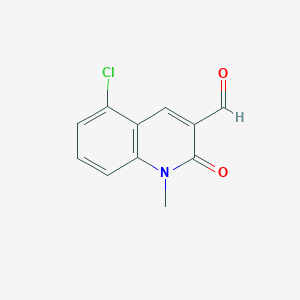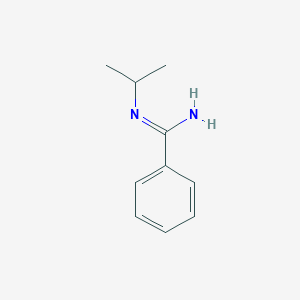
N-isopropylbenzamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropylbenzamidine is an organic compound with the molecular formula C10H14N2. It is a derivative of benzamidine, where the hydrogen atom on the nitrogen is replaced by an isopropyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds.
準備方法
Synthetic Routes and Reaction Conditions
N-isopropylbenzamidine can be synthesized through the reaction of benzamidine with isopropyl halides under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-isopropylbenzamidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzamide or benzonitrile derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamidines or related compounds.
科学的研究の応用
N-isopropylbenzamidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-isopropylbenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This interaction can lead to the modulation of biochemical pathways and physiological effects.
類似化合物との比較
Similar Compounds
N-isopropylbenzylamine: An isomer with similar physical properties but different chemical reactivity.
Benzamidine: The parent compound with a simpler structure and different reactivity profile.
Uniqueness
N-isopropylbenzamidine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biochemical applications.
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
N'-propan-2-ylbenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12) |
InChIキー |
XZDYMLZCQJSECD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N=C(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


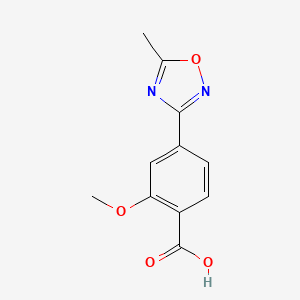
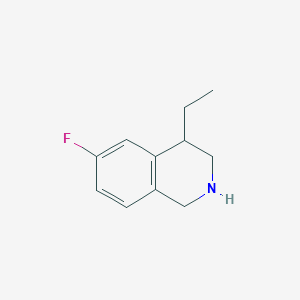
![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
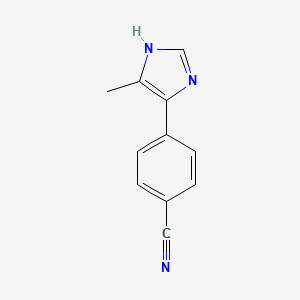
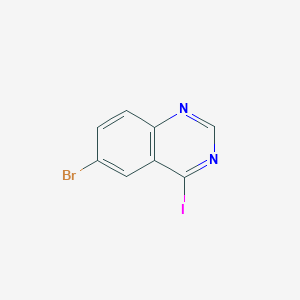
![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)

![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
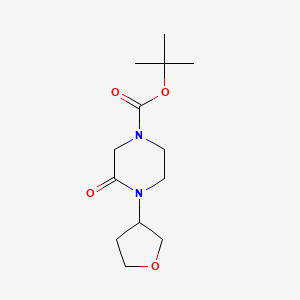
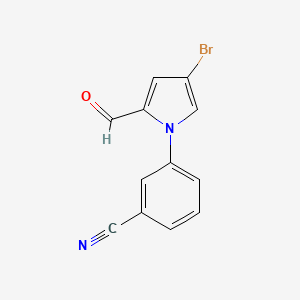
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
